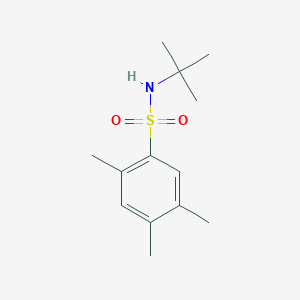

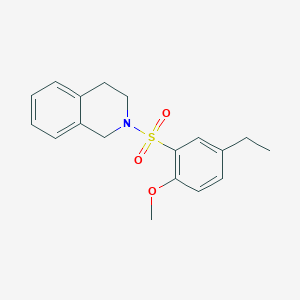

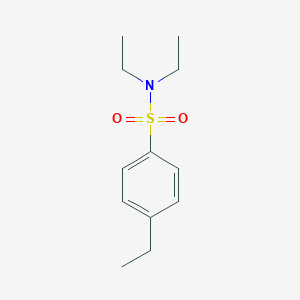

N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as TBS, is a sulfonamide compound that has been widely used in scientific research. TBS is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is a versatile reagent that has been used in a variety of applications, including as a protecting group for amines and as a catalyst in organic reactions.

Mecanismo De Acción

The mechanism of action of TBS is not well understood, but it is believed to act as a Lewis acid catalyst in organic reactions. It is also thought to stabilize intermediates in reactions by forming hydrogen bonds with nearby functional groups.

Biochemical and Physiological Effects:

TBS has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. It has been shown to be metabolized in rats, with the primary metabolite being tert-butylamine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One major advantage of TBS is its versatility as a protecting group for amines. It is also relatively easy to synthesize and purify. However, TBS can be difficult to remove from products, and it may require harsh conditions such as strong acids or bases. It is also not compatible with certain functional groups, such as aldehydes and ketones.

Direcciones Futuras

Future research on TBS could focus on developing new applications for the compound, such as in the synthesis of new drugs or materials. Additionally, further studies could be conducted on the mechanism of action of TBS, as well as its potential toxicity and environmental impact.

Conclusion:

In conclusion, N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide is a versatile reagent that has been widely used in scientific research. It has a variety of applications, including as a protecting group for amines and as a catalyst in organic reactions. While its mechanism of action and physiological effects are not well understood, TBS has been shown to be relatively non-toxic and easy to synthesize. Further research on TBS could lead to new applications and a better understanding of its properties.

Métodos De Síntesis

The synthesis of TBS can be achieved through a variety of methods, including the reaction of tert-butylamine with p-toluenesulfonyl chloride, or the reaction of tert-butylamine with p-toluenesulfonyl isocyanate. The latter method is preferred due to its higher yield and lower toxicity. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.

Aplicaciones Científicas De Investigación

TBS has been widely used in scientific research as a protecting group for amines. It is commonly used in peptide synthesis to protect the amine group of amino acids, allowing for selective reactions at other functional groups. TBS has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation of arenes.

Propiedades

Fórmula molecular |

C13H21NO2S |

|---|---|

Peso molecular |

255.38 g/mol |

Nombre IUPAC |

N-tert-butyl-2,4,5-trimethylbenzenesulfonamide |

InChI |

InChI=1S/C13H21NO2S/c1-9-7-11(3)12(8-10(9)2)17(15,16)14-13(4,5)6/h7-8,14H,1-6H3 |

Clave InChI |

MKTFWLDLGLOZEG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)C |

SMILES canónico |

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)

![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)

![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)